![molecular formula C17H18N2O5 B4630143 4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B4630143.png)
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Overview
Description
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3,4-dimethoxyaniline group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,4-dimethoxyaniline and a suitable benzoic acid derivative (such as 4-formylbenzoic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the aniline ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to the presence of the 3,4-dimethoxyaniline group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(3,4-dimethoxyphenyl)carbamoylamino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-8-7-13(9-15(14)24-2)19-17(22)18-10-11-3-5-12(6-4-11)16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFFBPSNUZTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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